7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride

Molecular Weight Lipophilicity XLogP3-AA

7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride (CAS 1989659-72-4, molecular formula C9H7BrClNO4S, MW 340.58 g/mol) is a benzoxazepine-derived heterocyclic sulfonyl chloride. It features a bromine atom at position 7 and a sulfonyl chloride group at position 9 on the 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine core.

Molecular Formula C9H7BrClNO4S
Molecular Weight 340.57
CAS No. 1989659-72-4
Cat. No. B2443434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride
CAS1989659-72-4
Molecular FormulaC9H7BrClNO4S
Molecular Weight340.57
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2S(=O)(=O)Cl)Br)C(=O)N1
InChIInChI=1S/C9H7BrClNO4S/c10-5-3-6-8(7(4-5)17(11,14)15)16-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)
InChIKeyRUSXBBPZCIMKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride Procurement Baseline: Structural Identity and Core Physicochemical Profile


7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride (CAS 1989659-72-4, molecular formula C9H7BrClNO4S, MW 340.58 g/mol) is a benzoxazepine-derived heterocyclic sulfonyl chloride . It features a bromine atom at position 7 and a sulfonyl chloride group at position 9 on the 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine core . The compound is commercially available as a research intermediate at 95% purity . Its dual functionalization—a reactive electrophilic sulfonyl chloride handles for sulfonamide/sulfonate conjugation and a heavy bromine atom enabling cross-coupling chemistry—distinguishes it from the more common 7-sulfonyl chloride or non-brominated benzoxazepine analogs that dominate vendor catalogs.

Why Generic Substitution of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl Chloride Is Not Feasible: Synthetic Handle and Scaffold Geometry Constraints


Generic interchange with the closest in-class sulfonyl chlorides—exemplified by 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride (CAS 919091-52-4, MW 261.68 g/mol, XLogP3-AA = 1.0) [1]—is precluded by three interdependent factors. First, the 7-bromo substituent provides a palladium-catalyzed cross-coupling handle (e.g., Suzuki, Buchwald–Hartwig) absent in non-halogenated analogs, enabling late-stage diversification that is strategically critical in medicinal chemistry [2]. Second, the sulfonyl chloride is positioned at C9 rather than the more common C7, producing sulfonamide derivatives with distinct exit-vector geometry that directly impacts target engagement [3]. Third, the bromine atom adds ~79 Da of molecular weight and approximately 0.8–1.0 logP units relative to the non-brominated 7-sulfonyl chloride, shifting drug-likeness parameters and membrane permeability predictions [4]. These differences are non-trivial: a bromine-for-hydrogen substitution is not synthetically feasible on the non-halogenated comparator without resynthesis of the entire scaffold.

Quantitative Differentiation Evidence: 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl Chloride vs. Closest Analogs


Molecular Weight Increase of 30% vs. 7-Sulfonyl Chloride Analog Drives Lipophilicity and Permeability Shift

The target compound (MW 340.58 g/mol, C9H7BrClNO4S) is 78.9 g/mol heavier than the non-brominated 7-sulfonyl chloride analog (MW 261.68 g/mol, C9H8ClNO4S, XLogP3-AA = 1.0) [1]. This 30% mass increase is attributable to the bromine-for-hydrogen substitution and corresponds to a predicted XLogP3-AA increase of approximately 0.8–1.0 logP units (estimated from standard aromatic bromine fragment contributions) [2]. The elevated lipophilicity is expected to enhance passive membrane permeability while reducing aqueous solubility, a trade-off that can be exploited to tune the pharmacokinetic profile of downstream sulfonamide products derived from this intermediate.

Molecular Weight Lipophilicity XLogP3-AA Drug-likeness ADME

7-Bromo Substituent Confers Exclusive Transition-Metal-Catalyzed Cross-Coupling Competence

The 7-bromo substituent enables palladium-mediated cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) that are chemically inaccessible to the non-halogenated 7-sulfonyl chloride analog [1]. In the context of benzoxazepine-based kinase inhibitor programs, 7-bromobenzoxazepine intermediates have been successfully employed in Suzuki couplings to elaborate the core scaffold, as demonstrated in the scalable synthesis of an mTOR inhibitor where palladium-mediated coupling with 5-bromo-2-aminopyridine was a key step [2]. The non-brominated comparator lacks this reactivity handle entirely, limiting downstream diversification to the sulfonyl chloride site alone.

Suzuki Coupling Palladium Catalysis Late-Stage Functionalization Diversification Handle

Sulfonyl Chloride at C9 vs. C7 Alters Exit-Vector Geometry of Derived Sulfonamides

The position of the sulfonyl chloride group on the benzoxazepine scaffold determines the spatial orientation of the resulting sulfonamide bond relative to the core. N-sulfonylated benzoxazepines derived from the C7 position have been cocrystallized with the RORγ ligand-binding domain, revealing a specific binding pose where the sulfonamide linkage adopts a defined dihedral angle [1]. The C9-sulfonyl chloride (target compound) positions the sulfonamide attachment at a different vector relative to the benzoxazepine ring system, potentially accessing a distinct region of conformational space in target binding . While direct crystallographic data for C9-sulfonamides is not yet published, molecular modeling predicts a shift in the sulfonamide N–S–C–C dihedral angle of approximately 120° relative to the C7 attachment geometry [2].

Scaffold Geometry Exit Vector Structure-Based Drug Design Sulfonamide Conformation

N-Sulfonylated Benzoxazepine Scaffold Validated with Nanomolar Cellular Potency and in Vivo Target Engagement

The N-sulfonylated benzoxazepine chemical class—directly accessible from the target sulfonyl chloride intermediate—has been validated through a comprehensive medicinal chemistry campaign culminating in compounds with nanomolar cellular potency. In a radioligand binding assay, initial hits displayed micromolar affinity for the RORγ ligand-binding domain (LBD), with optimized leads achieving potent, dose-dependent suppression of IL-17 secretion from primary human TH17 cells with nanomolar IC₅₀ values [1]. The cocrystal structure of inverse agonist 15 (PDB: 5APK) revealed that the sulfonamide linkage, which would be formed using the sulfonyl chloride intermediate, is critical for the induced-fit binding mode to the RORγ-LBD [2]. While these data were generated with C7-position sulfonamides, the C9-sulfonyl chloride (target compound) provides an alternative vector for exploring this validated pharmacophore, enabling the interrogation of SAR around the sulfonamide attachment point .

RORγ IL-17 Autoimmune Disease Nuclear Receptor Cellular Assay

Benzoxazepine Sulfonyl Chloride Intermediates Directly Enable PI3K/mTOR Dual Inhibitor Synthesis per Validated Patent Routes

Multiple patent filings (including WO2012068096A2 and US20100298290) explicitly describe the use of benzoxazepine sulfonyl chlorides as key intermediates in the synthesis of PI3Kα/mTOR dual inhibitors [1]. These patents claim compounds of Formula I containing a benzoxazepine core with sulfonamide attachments, where the sulfonyl chloride serves as the essential electrophilic coupling partner for amine-bearing fragments [2]. Parallel process chemistry publications have demonstrated the scalable synthesis of 7-bromobenzoxazepine intermediates (>15 kg scale) for kinase inhibitor programs, confirming industrial relevance and supply chain feasibility [3]. The 7-bromo-9-sulfonyl chloride target compound uniquely combines both functionalities—bromine for core elaboration and sulfonyl chloride for peripheral fragment coupling—in a single intermediate that maps directly onto the patented general formulas.

PI3K mTOR Kinase Inhibitor Oncology Patent Route

Bromine Substituent Enables Potential Radiolabeling and Pharmacokinetic Tracing

The bromine atom at position 7 provides a potential site for isotopic radiolabeling (e.g., ⁷⁶Br or ⁷⁷Br) for positron emission tomography (PET) imaging or pharmacokinetic tracer studies [1]. While ⁷⁶Br has a half-life of 16.2 hours and is suitable for PET imaging, non-radioactive bromine can also serve as a heavy atom marker for mass spectrometry-based distribution studies [2]. The non-brominated 7-sulfonyl chloride comparator lacks this capability, requiring alternative radiolabeling strategies (e.g., ¹¹C, ¹⁸F) that may necessitate more complex radiosynthesis [3]. This property is particularly relevant for biodistribution and target engagement studies of sulfonamide drug candidates derived from this building block.

Radiolabeling Pharmacokinetics Bromine Isotope PET Imaging ADME Studies

Application Scenarios for 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl Chloride: From Medicinal Chemistry to Process Scale-Up


Kinase Inhibitor Lead Optimization: Dual Orthogonal Reactivity for Parallel Library Synthesis

In PI3Kα/mTOR dual inhibitor programs, the target compound serves as a privileged intermediate for parallel library synthesis. The 9-SO₂Cl group is reacted with diverse amine fragments to generate a sulfonamide library, while the 7-Br group is subsequently elaborated via Suzuki coupling with aryl boronic acids to explore the ATP-binding pocket periphery [1]. This sequential orthogonal reactivity strategy enables the rapid generation of 50–200 compound libraries with full IP alignment to patented general formulas, reducing the cycle time for hit-to-lead optimization compared to monofunctional intermediates that require additional protection/deprotection steps [2].

RORγ Inverse Agonist Development: C9 Sulfonamide SAR Exploration

Building on the validated nanomolar activity of C7 N-sulfonylated benzoxazepines as RORγ inverse agonists, the C9 sulfonyl chloride target compound enables the exploration of underexploited sulfonamide exit-vector SAR [1]. Researchers can synthesize C9 sulfonamides and evaluate them in RORγ-LBD binding assays and human TH17 cell IL-17 secretion assays, comparing head-to-head with C7 sulfonamide leads to identify favorable shifts in potency, selectivity, or metabolic stability conferred by the altered sulfonamide geometry [2].

Chemical Biology Probe Development: Bromine-Enabled Target Engagement Studies

The bromine atom at C7 enables the development of affinity-based chemical probes for cellular target engagement studies. Following sulfonamide derivatization with a bioorthogonal handle (e.g., alkyne, azide), the bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides a distinctive MS signature for pull-down and proteomics experiments [1]. Additionally, the bromine can be isotopically exchanged for ⁷⁶Br in the final sulfonamide compound, enabling PET imaging-based pharmacokinetic and biodistribution studies without requiring a separate radiosynthesis route [2].

Industrial Process Scale-Up: Integrated Intermediate for Cost-Effective API Synthesis

Process chemistry teams can adopt the target compound as a cost-effective, dual-functional intermediate for active pharmaceutical ingredient (API) synthesis, particularly for kinase inhibitors containing both a substituted benzoxazepine core and a sulfonamide linkage. The validated scalability of the 7-bromobenzoxazepine core (>15 kg demonstrated) [1] combined with the reactive sulfonyl chloride handle enables a convergent synthetic strategy that minimizes the number of isolated intermediates and overall solvent consumption, directly translating to reduced cost of goods at the kilogram-to-metric-ton scale [2].

Quote Request

Request a Quote for 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.